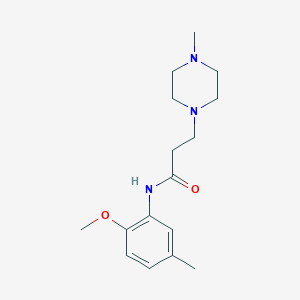

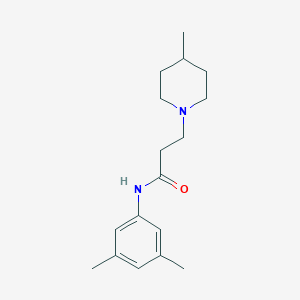

![molecular formula C19H28N2O3 B248072 Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248072.png)

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate, also known as EDDP, is a synthetic compound that belongs to the class of piperidine derivatives. EDDP is a metabolite of methadone, a widely used opioid medication for the treatment of pain and opioid addiction. EDDP has gained attention in recent years due to its potential use in scientific research.

Mecanismo De Acción

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate is believed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in pain perception and opioid tolerance. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in reward and mood regulation.

Biochemical and Physiological Effects:

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce opioid tolerance and dependence in rats. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been reported to have a longer half-life than methadone, which may contribute to its sustained pharmacological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in scientific research is its stability and specificity as a marker for methadone use. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate can be easily quantified in biological fluids using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). However, Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate is a synthetic compound that may not accurately reflect the metabolism and pharmacokinetics of methadone in humans. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also have off-target effects on other neurotransmitter systems, which may complicate its use as a research tool.

Direcciones Futuras

Future research on Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may focus on its potential as a therapeutic agent for pain and opioid addiction. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate may also be used as a tool to study the mechanisms of opioid tolerance and dependence. Further studies are needed to investigate the pharmacological properties and safety of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in humans. Additionally, the development of novel analytical methods for the detection and quantification of Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate in biological fluids may improve its utility in clinical and forensic settings.

Métodos De Síntesis

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate can be synthesized through the reaction of piperidine-4-carboxylic acid with 3-(3,4-dimethylanilino)-3-oxopropionic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Aplicaciones Científicas De Investigación

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been used in scientific research to study the metabolism and pharmacokinetics of methadone. It is also used as an internal standard in the analysis of methadone and its metabolites in biological fluids such as blood, urine, and saliva. Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate has been shown to be a stable and reliable marker for methadone use in forensic toxicology and clinical settings.

Propiedades

Nombre del producto |

Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate |

|---|---|

Fórmula molecular |

C19H28N2O3 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C19H28N2O3/c1-4-24-19(23)16-7-10-21(11-8-16)12-9-18(22)20-17-6-5-14(2)15(3)13-17/h5-6,13,16H,4,7-12H2,1-3H3,(H,20,22) |

Clave InChI |

HQOMKYWUOQWZJM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |

SMILES canónico |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |

Solubilidad |

49.9 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[benzyl(2-hydroxyethyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247990.png)

![3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247991.png)

![N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247992.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B247998.png)

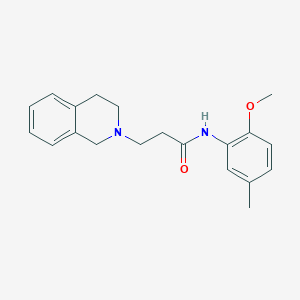

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248005.png)

![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248008.png)

![1-[3-(2-Methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248009.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248011.png)